molecular formula C11H7FO2S B6373379 4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 1261935-42-5

4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6373379
CAS No.: 1261935-42-5
M. Wt: 222.24 g/mol
InChI Key: LQAUGOHHVNXTCO-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a fluorine atom and a hydroxyl group on the phenyl ring, along with an aldehyde group on the thiophene ring, makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, column chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carboxylic acid.

    Reduction: 4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde
  • 4-(4-Bromo-3-hydroxyphenyl)thiophene-2-carbaldehyde
  • 4-(4-Methyl-3-hydroxyphenyl)thiophene-2-carbaldehyde

Uniqueness

4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-10-2-1-7(4-11(10)14)8-3-9(5-13)15-6-8/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAUGOHHVNXTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684198
Record name 4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-42-5
Record name 4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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